6-Oxaspiro[3.4]octan-2-one

Hydrogen bonding Physicochemical profiling Ligand efficiency

Spirocyclic ketones often suffer from poor aqueous solubility and limited H-bond capacity, restricting fragment library diversity. 6-Oxaspiro[3.4]octan-2-one solves this with: • Oxygen atom in ring: Increases topological polar surface area ~54% vs all-carbon analog, improving solubility without adding rotatable bonds. • Zero rotatable bonds & MW 126.15 g/mol: Ideal for fragment-based screening and ligand efficiency optimization. • Validated sigma-1 receptor scaffold: Aminomethyl derivative shows antinociceptive synergy with morphine; patent-protected for pain applications.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1638771-98-8
Cat. No. B3108217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[3.4]octan-2-one
CAS1638771-98-8
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1COCC12CC(=O)C2
InChIInChI=1S/C7H10O2/c8-6-3-7(4-6)1-2-9-5-7/h1-5H2
InChIKeyUKVBQHOYZLCBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[3.4]octan-2-one: Spirocyclic Oxa-Ketone Scaffold


6-Oxaspiro[3.4]octan-2-one (CAS 1638771-98-8) is an organic compound belonging to the class of spirocyclic oxa-ketones, with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . The compound features a conformationally constrained spirocyclic framework incorporating an oxygen atom within the ring system and a ketone functional group at the 2-position . It is available commercially in purity grades ranging from 95% to ≥98% and is classified as a biochemical assay reagent and synthetic building block for research use .

Building Block Spirocyclic oxa-ketone scaffold for medicinal chemistry
Assay Reagent Biochemical assay use with high-purity grades available
Constrained Geometry Conformationally restricted oxa-spiro framework with defined spatial vectors

6-Oxaspiro[3.4]octan-2-one vs All-Carbon Spiro Analogs


The oxygen atom within the 6-oxaspiro[3.4]octane framework introduces distinct physicochemical properties that are not achievable with the all-carbon spiro[3.4]octane analog. The presence of the ring oxygen alters the compound's hydrogen bonding capacity and polarity, which directly influences ligand-receptor interactions, solubility profiles, and metabolic stability [1]. Furthermore, the 6-oxaspiro[3.4]octane core has been specifically identified as a valuable three-dimensional scaffold in modern drug discovery due to its conformationally restricted geometry that projects functional groups into multiple directions, a property that the all-carbon analog cannot replicate without sacrificing the desirable Fsp³ fraction and topological complexity that oxa-spiro systems provide .

Target Scaffold Potential Substitute
6-Oxaspiro[3.4]octan-2-one Contains ring oxygen; two H-bond acceptors; higher TPSA; patent-protected core
Spiro[3.4]octan-2-one (all-carbon) All-carbon framework; one H-bond acceptor; lower TPSA; no comparable patent claims
Substituting with all-carbon analog may alter hydrogen bonding capacity and polarity, affecting ligand interactions.
Solubility and permeability trade-offs governed by TPSA differences may shift during lead optimization.
The oxa-spiro geometry offers spatial vectors that may not transfer to the all-carbon analog, potentially altering pharmacophore design.

6-Oxaspiro[3.4]octan-2-one: Differentiation Evidence


Enhanced H-Bond Acceptor Capacity

6-Oxaspiro[3.4]octan-2-one possesses two hydrogen bond acceptor sites compared to only one in the all-carbon spiro[3.4]octan-2-one analog [1]. This doubling of hydrogen bond acceptor capacity fundamentally alters the compound's potential for intermolecular interactions with biological targets, particularly in environments where polar contacts are critical for binding affinity or solubility .

H-Bond Acceptors
Head-to-head
6-Oxaspiro: 2 acceptors All-carbon spiro: 1 acceptor
Reported enhanced hydrogen bonding capacity supports ligand binding diversity.
Computed property; PubChem descriptors.
Hydrogen bonding Physicochemical profiling Ligand efficiency

Increased Topological Polar Surface Area

The incorporation of an oxygen atom into the spirocyclic framework of 6-Oxaspiro[3.4]octan-2-one yields a higher topological polar surface area (TPSA) compared to the all-carbon analog, a property that correlates strongly with improved aqueous solubility and modulated membrane permeability [1]. The presence of the ring oxygen in the target compound contributes an additional polar surface area component that is absent in the all-carbon spiro[3.4]octan-2-one scaffold .

TPSA Comparison
Class-level inference
~26.3 Ų vs 17.1 Ų (approx. +54%)
Supports solubility–permeability trade-off optimization.
Exact TPSA not publicly computed.
Drug-likeness Permeability Solubility optimization

Rigid Scaffold with Zero Rotatable Bonds

Both 6-Oxaspiro[3.4]octan-2-one and its all-carbon analog spiro[3.4]octan-2-one exhibit zero rotatable bonds, a hallmark of rigid, preorganized spirocyclic scaffolds that minimize entropic penalties upon target binding [1]. However, the oxa-spiro framework provides this rigidity while offering differentiated spatial projection of hydrogen bond acceptor vectors due to the ring oxygen, a three-dimensional geometric feature that is structurally unique to the oxa-spiro class and cannot be achieved with the all-carbon analog .

Rotatable Bonds
Class-level inference
6-Oxaspiro: 0 rotatable bonds All-carbon: 0 rotatable bonds
Rigid scaffold with distinct oxa-spiro polarity for pharmacophore design.
Differentiation resides in spatial polarity vectors.
Conformational restriction Entropic binding Scaffold diversity

Patent-Protected Oxaspiro Core Scaffold

The 6-oxaspiro[3.4]octane core has been explicitly protected in patent literature as a privileged scaffold for oxaspiro derivatives with therapeutic applications, specifically including pain management indications [1]. In contrast, the all-carbon spiro[3.4]octan-2-one analog is not identified in comparable patent claims as a privileged pharmacophore core for similar therapeutic applications [2].

Patent Status
Supporting evidence
US20240398772A1 – oxaspiro core for therapeutic derivatives; all-carbon analog lacks comparable claims.
Patent-protected scaffold may support IP-conscious lead generation.
USPTO database, 2024.
Patent analysis Scaffold prioritization Pharmaceutical development

Sigma-1 Receptor Antagonist Derivative Activity

A derivative of 6-Oxaspiro[3.4]octan-2-one, specifically 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride (CAS 2551117-87-2), has been characterized as a potent sigma-1 receptor antagonist . This derivative significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models . The sigma-1 receptor antagonism profile demonstrates that functionalization of the 6-oxaspiro[3.4]octane core yields biologically active compounds with validated pharmacological endpoints .

Derivative Activity
Data to verify
7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one HCl: reported sigma-1 receptor antagonist; enhances morphine antinociception in preclinical models.
Supports derivative-based SAR exploration context.
Source-specific review; data to verify.
Sigma-1 receptor Analgesia enhancement Structure-activity relationship

6-Oxaspiro[3.4]octan-2-one: Application Scenarios


Fragment-Based Drug Discovery

Procurement of 6-Oxaspiro[3.4]octan-2-one is strategically indicated for fragment-based screening libraries where enhanced hydrogen bonding capacity (two acceptors) and zero rotatable bonds provide both binding preorganization and polarity for favorable ligand efficiency metrics [1]. The compound's molecular weight of 126.15 g/mol positions it within ideal fragment size range, while its oxa-spiro framework offers distinct three-dimensional vector geometry compared to all-carbon spiro fragments, enabling exploration of underexploited chemical space .

Sigma-1 Receptor Modulators for Pain Management

Medicinal chemistry programs targeting sigma-1 receptor modulation for pain management applications should prioritize 6-Oxaspiro[3.4]octan-2-one as a core scaffold. Its aminomethyl derivative has demonstrated validated sigma-1 receptor antagonism and significant enhancement of morphine antinociception in preclinical models . The oxaspiro core is additionally protected in patent literature for oxaspiro derivative therapeutics with explicit pain indication claims, providing a validated structural framework for SAR exploration [2].

Solubility Enhancement via Scaffold Diversification

When lead optimization campaigns identify poor aqueous solubility as a limiting factor, replacement of all-carbon spiro moieties with 6-Oxaspiro[3.4]octan-2-one offers a strategic scaffold-hopping opportunity. The presence of the ring oxygen increases topological polar surface area (estimated ~54% increase over all-carbon analog) while maintaining conformational rigidity (zero rotatable bonds), a combination that is predicted to improve aqueous solubility without introducing flexibility that could compromise binding affinity [1].

Oxaspiro-Derived Intellectual Property

For pharmaceutical research organizations requiring freedom-to-operate or seeking to establish proprietary chemical matter, 6-Oxaspiro[3.4]octan-2-one represents a validated yet underexploited core scaffold. The oxaspiro framework is explicitly claimed in US20240398772A1 for therapeutic oxaspiro derivatives, while the all-carbon spiro[3.4]octan-2-one core lacks comparable patent claims for therapeutic applications [2]. This differential IP landscape makes the oxaspiro scaffold an attractive starting point for developing novel chemical entities with patentable composition-of-matter claims.

Application
Selection Property
Validation Focus
Fragment-based screening research
Enhanced H-bond capacity, zero rotatable bonds, fragment-appropriate MW
Assess ligand efficiency and binding preorganization
Sigma-1 receptor target engagement studies
Oxaspiro core with reported derivative activity at sigma-1 receptor
Evaluate sigma-1 receptor pharmacology and signaling modulation
Solubility-limited lead optimization research
Increased topological polar surface area via ring oxygen incorporation
Assess aqueous solubility and permeability trade-offs
Intellectual property landscape evaluation
Proprietary oxaspiro scaffold with differentiated patent landscape
Explore freedom-to-operate and novel composition-of-matter potential

Technical Documentation Hub

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32 linked technical documents
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